molecular formula C4H9N B14748675 Butanimine CAS No. 4753-70-2

Butanimine

Cat. No.: B14748675
CAS No.: 4753-70-2
M. Wt: 71.12 g/mol
InChI Key: UOFFEDRAIFYOBS-UHFFFAOYSA-N
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Description

Butanimine is an organic compound belonging to the imine class, characterized by a carbon-nitrogen double bond. Research into such compounds is vital due to their role as intermediates and precursors in synthetic organic chemistry. They are fundamental in the synthesis of more complex nitrogen-containing molecules, including pharmaceuticals, agrochemicals, and various fine chemicals . In industrial contexts, related alkyl amines like butylamine are employed in the manufacture of textiles, dyes, rubber chemicals, and lubricating oil additives . Imines and amines can also function as ligands, forming coordination complexes with metal ions, which is a significant area of study in materials science and catalysis . As a reagent, this compound can be involved in analytical chemistry methods; for instance, butylamine has been utilized in derivatization processes for the HPLC analysis of antioxidants like glutathione in biological matrices . Researchers value this compound for its utility in exploring new synthetic pathways and developing novel materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols must be followed, as related compounds are known to be flammable and can cause severe skin burns and eye damage .

Properties

CAS No.

4753-70-2

Molecular Formula

C4H9N

Molecular Weight

71.12 g/mol

IUPAC Name

butan-1-imine

InChI

InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3

InChI Key

UOFFEDRAIFYOBS-UHFFFAOYSA-N

Canonical SMILES

CCCC=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanimine can be synthesized through several methods. One common method involves the reaction of ammonia with butanol over an alumina catalyst. The reaction proceeds as follows:

CH3(CH2)3OH+NH3CH3(CH2)3NH2+H2O\text{CH}_3(\text{CH}_2)_3\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_3\text{NH}_2 + \text{H}_2\text{O} CH3​(CH2​)3​OH+NH3​→CH3​(CH2​)3​NH2​+H2​O

This reaction typically occurs at temperatures between 160-220°C and pressures of 0.3-0.8 MPa .

Industrial Production Methods: In industrial settings, this compound is produced by mixing n-butanol, ammonia, and hydrogen in specific mole ratios and reacting them under controlled conditions. The reaction product is then separated and distilled to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Butanimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Alkylation: Produces secondary and tertiary butylamines.

    Acylation: Produces butylamides.

    Condensation: Produces butyl imines.

Mechanism of Action

The mechanism of action of butanimine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Functional Group Molecular Formula Key Structural Features
N-Propylbutanimine Imine (C=N) C₇H₁₅N Aliphatic chain with N-propyl substitution
Butylamine Primary amine C₄H₁₁N Linear aliphatic chain with -NH₂ terminus
2-Butanamine (R) Secondary amine C₄H₁₁N Chiral center at C-2; -NH group
N-t-Butyl-2,2-dichlorothis compound Substituted imine C₈H₁₄Cl₂N Electron-withdrawing Cl groups enhance stability

Chemical Reactivity and Stability

Compound Reactivity Profile Stability
N-Propylthis compound Undergoes self-condensation to form E/Z-enimines under acidic conditions Unstable in acid
Butylamine Forms salts with acids; participates in nucleophilic substitution reactions Stable in neutral pH
2-Butanamine (R) Lower basicity than primary amines; stereospecific reactions Moderate stability
N-t-Butyl-2,2-dichlorothis compound Resists hydrolysis due to electron-withdrawing Cl substituents High stability

Key Research Findings

  • Self-Condensation Mechanism: this compound’s self-condensation proceeds via an aminoimine intermediate, with DFT calculations revealing a kinetic preference for the E-enimine (ΔE = 0.74 kcal/mol lower activation energy for E-isomer transition state) .
  • Stability Enhancements : Substitution with electron-withdrawing groups (e.g., Cl in N-t-butyl-2,2-dichlorothis compound) significantly improves imine stability, as evidenced by unchanged NMR signals over two months .
  • Chiral Specificity : 2-Butanamine’s (R)-isomer is utilized in asymmetric synthesis, leveraging its chiral center for stereocontrolled reactions .

Data Tables

Table 1: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
N-Propylthis compound 7.60 (t, H-1), 3.30 (t, H-1’) 161.7 (C-1), 61.6 (C-1’) 1670 (C=N stretch)
Butylamine 1.44 (NH₂, broad), 2.65 (CH₂) 42.1 (CH₂NH₂) 3350 (N-H stretch)

Table 2: Thermodynamic Properties of Enimines from this compound

Enimine Isomer Energy (BLYP/6-31G*, kcal/mol) Product Ratio (E:Z)
E-Enimine 0.0 (reference) 3:1
Z-Enimine +2.22 1:3 (thermodynamic)

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing butanimine derivatives?

  • Methodological Answer : this compound derivatives can be synthesized via self-condensation reactions, such as the reaction of NN-(NN-propyl)this compound. Key steps include monitoring reaction progress using 1H^1H-NMR to track imine/enamine equilibria and mass spectrometry (MS) to identify molecular ions (e.g., m/zm/z 280 for iminoenamine byproducts). For characterization, employ 13C^{13}C-NMR and DEPT 135° spectra to assign carbon environments, particularly distinguishing between E- and Z-enimine isomers based on chemical shifts (e.g., δH_H 7.50 for H-5 of iminoenamines) .

Q. How can researchers ensure the stability of this compound derivatives during storage and analysis?

  • Methodological Answer : Stability is influenced by steric hindrance and electronic effects. For example, NN-t-butylthis compound derivatives resist decomposition due to the absence of α-hydrogens, preventing nucleophilic attack. Stability testing should involve periodic 1H^1H-NMR monitoring (e.g., δH_H 7.64 for imino hydrogens) and storage under inert conditions to minimize acid-catalyzed degradation. Catalytic amounts of butanoic acid can accelerate decomposition, so pH control is critical .

Q. What are the best practices for resolving contradictory spectral data in this compound studies?

  • Methodological Answer : Contradictions in NMR or MS data (e.g., missing molecular ion peaks or unexpected signals) require iterative validation. Use theoretical calculations (e.g., BLYP/6-31G* level) to predict thermodynamic stability of isomers and compare with experimental ratios. For example, the dominance of E-enimine (4) over Z-enimine (5) despite lower energy for the latter can be explained by kinetic control during deamination .

Advanced Research Questions

Q. How do computational methods clarify reaction pathways in this compound self-condensation?

  • Methodological Answer : Density functional theory (DFT) at the BLYP/6-31G* level can model transition states and energy barriers. For instance, calculations reveal a 0.74 kcal/mol lower energy for the pro-E-enimine transition state, aligning with experimental E/Z isomer ratios. Additionally, Newman projections of aminoimine intermediates help rationalize steric effects influencing product distribution .

Q. What role does coordination chemistry play in this compound applications, such as porphyrin systems?

  • Methodological Answer : this compound derivatives act as ligands in coordination complexes, such as Mg-porphin systems. The chelation mechanism requires pre-binding of CO to Mg-porphin to orient 3-methenyl this compound for effective coordination. This process is critical in mimicking natural porphyrin-based enzymatic systems, with thermodynamic parameters (e.g., ΔH = 0.03726 h) guiding reaction design .

Q. How can researchers resolve contradictions between theoretical predictions and experimental outcomes?

Q. What methodologies ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Standardize protocols using IUPAC nomenclature (e.g., (S)-2-butanamine InChIKey: UZCGPWEZOKRCBM-UHFFFAOYSA-N) and reference databases like NIST Chemistry WebBook for spectral validation. Document reaction conditions (e.g., solvent, temperature, catalyst) and share raw spectral data to enable cross-lab comparisons .

Q. How should safety protocols for this compound handling be integrated into experimental design?

  • Methodological Answer : Follow GB/T 16483-2008 and GB/T 17519-2013 standards for chemical safety, including respiratory protection (e.g., independent breathing apparatus for prolonged exposure) and spill management. Incorporate toxicity data (e.g., LD50_{50}) from hazard reports into risk assessments, ensuring compliance with institutional safety reviews .

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